3'-Bromo-4'-methylacetophenone
Overview
Description
3’-Bromo-4’-methylacetophenone is an organic compound with the molecular formula C9H9BrO. It is a derivative of acetophenone, where the bromine atom is substituted at the 3’ position and a methyl group at the 4’ position. This compound is known for its applications in organic synthesis, particularly in the pharmaceutical and chemical industries .
Mechanism of Action
Mode of Action
3’-Bromo-4’-methylacetophenone acts as a potent inhibitor of Topo II and Topo I . It primarily participates in nucleophilic aromatic substitution reactions (S_NAr) . The compound interacts with these targets, leading to the inhibition of their activity, which can result in the prevention of DNA replication and transcription.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-methylacetophenone typically involves the bromination of 3’-methylacetophenone. The process can be carried out using bromine in the presence of a catalyst such as aluminum chloride. The reaction is conducted under controlled conditions to ensure the selective bromination at the 3’ position .
Industrial Production Methods: In an industrial setting, the preparation of 3’-Bromo-4’-methylacetophenone follows a similar synthetic route but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-4’-methylacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding carboxylic acid .
Scientific Research Applications
3’-Bromo-4’-methylacetophenone has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of drugs with anti-inflammatory, anticancer, and central nervous system activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
- 4’-Hydroxy-3’,5’-dimethylacetophenone
- 2’-Bromo-4’-methylacetophenone
- 2’,4’,5’-Trimethoxyacetophenone
- 4’-Amino-3’,5’-dichloroacetophenone
Uniqueness: 3’-Bromo-4’-methylacetophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methyl group on the aromatic ring allows for selective reactions that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJLFESXPVLVMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391313 | |
Record name | 3'-Bromo-4'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40180-80-1 | |
Record name | 3'-Bromo-4'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromo-4-methylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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